Distinct Molecular Topology Versus the Most Potent PRCP Inhibitor in the Cyclohexane Series
The target compound is a structurally unique entry within the cyclohexane-based PRCP inhibitor class. Its molecular weight (279.46 g/mol) is less than half that of the highly optimized lead Compound 35 (CHEMBL3086040, 586.93 g/mol), which achieves an IC50 of 0.08 nM on human PRCP [1]. This significant difference in molecular complexity suggests a divergent binding mode and potentially a distinct selectivity fingerprint, although direct comparative IC50 data for CAS 101564-21-0 is not publicly available [2].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | 279.46 g/mol; C18H33NO; 20 heavy atoms; 6 rotatable bonds |
| Comparator Or Baseline | Compound 35 (CHEMBL3086040): 586.93 g/mol; C29H30BrClFN3O2; 37 heavy atoms |
| Quantified Difference | Target compound is 52% smaller by molecular weight with substantially lower aromatic ring count (2 vs. 6), offering a simpler lead-like scaffold. |
| Conditions | Structural comparison based on published ChEMBL data; activity data for comparator derived from Bioorg Med Chem Lett (2013) 23:6228-33. |
Why This Matters
For hit-to-lead optimization or fragment-based design, a lower molecular weight scaffold is often preferred for improved ligand efficiency and pharmacokinetic properties, making CAS 101564-21-0 a potential starting point distinct from more complex leads.
- [1] ChEMBL Database. CHEMBL3086040 Compound Report. View Source
- [2] IDRBLab. Drug Information: Cyclohexane carboxamide derivative 3 (D0QM9Q). Therapeutic Target Database. View Source
